Cas no 730944-39-5 ((methylcarbamoyl)methyl 4-formylbenzoate)

(Methylcarbamoyl)methyl 4-formylbenzoate is a versatile intermediate in organic synthesis, known for its high purity and stability. It serves as a key building block for the synthesis of various pharmaceuticals and agrochemicals. The product's precise structure and functionality offer excellent compatibility with various reaction conditions, making it an ideal choice for complex organic transformations.
(methylcarbamoyl)methyl 4-formylbenzoate structure
730944-39-5 structure
Product Name:(methylcarbamoyl)methyl 4-formylbenzoate
CAS No:730944-39-5
MF:C11H11NO4
MW:221.209343194962
CID:5454867
PubChem ID:2494556
Update Time:2025-07-23

(methylcarbamoyl)methyl 4-formylbenzoate Chemical and Physical Properties

Names and Identifiers

    • [2-(methylamino)-2-oxoethyl] 4-formylbenzoate
    • Z18297043
    • AKOS030641659
    • EN300-1186789
    • (METHYLCARBAMOYL)METHYL 4-FORMYLBENZOATE
    • 730944-39-5
    • 2-(Methylamino)-2-oxoethyl 4-formylbenzoate
    • (methylcarbamoyl)methyl 4-formylbenzoate
    • Inchi: 1S/C11H11NO4/c1-12-10(14)7-16-11(15)9-4-2-8(6-13)3-5-9/h2-6H,7H2,1H3,(H,12,14)
    • InChI Key: UXSLWLKUSSXFHZ-UHFFFAOYSA-N
    • SMILES: C(OCC(NC)=O)(=O)C1=CC=C(C=O)C=C1

Computed Properties

  • Exact Mass: 221.06880783g/mol
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 72.5Ų

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 481.5±30.0 °C(Predicted)
  • pka: 13.96±0.46(Predicted)

(methylcarbamoyl)methyl 4-formylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1186789-0.05g
(methylcarbamoyl)methyl 4-formylbenzoate
730944-39-5 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-1186789-50mg
(methylcarbamoyl)methyl 4-formylbenzoate
730944-39-5 90.0%
50mg
$212.0 2023-10-03

Additional information on (methylcarbamoyl)methyl 4-formylbenzoate

Introduction to (Methylcarbamoyl)methyl 4-Formylbenzoate (CAS No. 730944-39-5)

(Methylcarbamoyl)methyl 4-formylbenzoate, with the CAS number 730944-39-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its ester and carbamate functionalities, which confer it with a range of reactivity and stability profiles that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of (methylcarbamoyl)methyl 4-formylbenzoate consists of a benzene ring substituted with a formyl group at the para position, an ester linkage, and a carbamate moiety. The formyl group (CHO) is highly reactive and can participate in various chemical reactions, such as nucleophilic addition, condensation, and reduction. The ester group (COO-) provides additional reactivity and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol. The carbamate group (NHCOO-) is known for its ability to form stable complexes with metal ions and can be used in the synthesis of coordination compounds.

Recent research has highlighted the potential of (methylcarbamoyl)methyl 4-formylbenzoate in the development of new pharmaceutical agents. For instance, studies have shown that compounds with similar structures exhibit potent anti-inflammatory and analgesic properties. The formyl group can be modified to introduce additional functional groups that enhance the biological activity of the molecule. Additionally, the carbamate functionality can be used to improve the solubility and bioavailability of the compound, making it more suitable for drug delivery applications.

In the field of materials science, (methylcarbamoyl)methyl 4-formylbenzoate has been explored as a building block for the synthesis of advanced polymers and coatings. The presence of multiple reactive functional groups allows for the creation of complex macromolecular structures with tailored properties. For example, researchers have developed polymers based on this compound that exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and automotive industries.

The synthetic versatility of (methylcarbamoyl)methyl 4-formylbenzoate has also been leveraged in organic synthesis to create a wide range of functionalized molecules. One notable application is in the synthesis of chiral compounds, where the formyl group can be used as a chiral auxiliary to control stereochemistry during asymmetric reactions. This has significant implications for the production of enantiomerically pure drugs and other chiral materials.

From an environmental perspective, the use of (methylcarbamoyl)methyl 4-formylbenzoate in green chemistry processes has been investigated. Researchers have developed methods to synthesize this compound using environmentally benign catalysts and solvents, reducing the environmental impact associated with traditional synthetic routes. These green chemistry approaches not only align with sustainability goals but also offer cost-effective solutions for large-scale production.

In conclusion, (methylcarbamoyl)methyl 4-formylbenzoate (CAS No. 730944-39-5) is a multifunctional organic compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity profile make it an attractive intermediate for the development of new materials and drugs. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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